molecular formula C22H25N3O3S B2657490 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034351-32-9

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2657490
CAS No.: 2034351-32-9
M. Wt: 411.52
InChI Key: WNMNQJRWIWKPIK-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Pharmacophores in Medicinal Chemistry

The pyrazole nucleus has served as a cornerstone of drug development since Ludwig Knorr's 1883 synthesis of antipyrine, an early antipyretic agent. Natural pyrazole derivatives like 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated the scaffold's biological relevance. By the late 20th century, synthetic pyrazole derivatives dominated multiple therapeutic areas:

  • Anti-inflammatory agents : Celecoxib (COX-2 inhibitor)
  • Anticancer drugs : Crizotinib (ALK inhibitor)
  • Antimicrobials : Pyrazole sulfonamide derivatives

Structural analyses reveal that pyrazole's aromatic system enables π-π stacking interactions with biological targets, while its dual nitrogen atoms facilitate hydrogen bonding. The introduction of acetamide side chains in the 1990s enhanced pharmacokinetic properties, as seen in drugs like sildenafil (phosphodiesterase-5 inhibitor).

Emergence of Pyrazole-Acetamide as a Privileged Scaffold

Privileged scaffolds exhibit polypharmacology through selective interactions with diverse biological targets. Pyrazole-acetamide derivatives meet this criterion through three key features:

Structural Feature Pharmacological Impact Example Drugs
Pyrazole core Target selectivity via H-bonding Celecoxib, Crizotinib
Acetamide linker Improved solubility and bioavailability Axitinib, Baricitinib
Sulfonyl substituents Enhanced metabolic stability Sulfamethoxazole analogs

The isopropylsulfonyl group in 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide likely contributes to proteasome inhibition, as demonstrated in pyrazole-based inhibitors showing IC~50~ values <100 nM against 20S proteasomes.

Conceptual Positioning of Isopropylsulfonyl-Phenyl-Pyrazolyl-Acetamides in Drug Discovery

This compound exemplifies strategic molecular hybridization:

  • Pyrazole nucleus : Serves as a hydrogen bond acceptor/donor for kinase binding pockets
  • 4-Phenyl substitution : Enhances aromatic interactions with hydrophobic enzyme regions
  • Isopropylsulfonyl group : Improves metabolic stability and membrane permeability
  • Ethylacetamide linker : Provides conformational flexibility for target engagement

Computational studies suggest the isopropylsulfonyl moiety may mimic ATP's γ-phosphate group in kinase binding sites, a hypothesis supported by pyrazole derivatives showing nanomolar inhibition constants against EGFR and VEGFR.

Research Significance and Current Knowledge Gaps

Despite structural similarities to FDA-approved pyrazole drugs, this compound remains undercharacterized in key areas:

  • Target identification : Preliminary data suggest proteasome and kinase inhibition, but specific isoforms remain unidentified
  • Structure-activity relationships (SAR) : Relative contributions of sulfonyl vs. acetamide groups to potency are unquantified
  • Synthetic optimization : No published routes compare yields for Mitsunobu vs. Ullmann coupling in constructing the ethyl-pyrazolyl linkage

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17(2)29(27,28)21-10-8-18(9-11-21)14-22(26)23-12-13-25-16-20(15-24-25)19-6-4-3-5-7-19/h3-11,15-17H,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNQJRWIWKPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Acetamide formation: The final step involves the formation of the acetamide linkage, which can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring, potentially yielding sulfinates or reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinates, reduced pyrazole derivatives

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity: The target compound’s isopropylsulfonyl group distinguishes it from halogenated ( ) or ether-containing analogs ( ). Sulfonyl groups typically improve metabolic stability compared to sulfanyl ( ) or cyano groups ( ).
  • Synthetic Efficiency : Yields vary significantly, with reporting 65% efficiency via optimized procedures, while microwave-assisted synthesis for 2e ( ) yielded only 30%. The target compound’s synthetic route is unspecified but may require sulfonylation and pyrazole coupling steps.
  • Spectroscopic Profiles : IR and NMR data for 2e ( ) and Compound confirm acetamide carbonyl (C=O) and N-H stretches, consistent with the target’s core structure.

Pharmacological and Functional Insights

  • Mirabegron ( ): A clinically approved β3-adrenergic agonist for overactive bladder, Mirabegron shares the acetamide backbone but incorporates an aminothiazole and hydroxy-phenylethylamino group. The target compound’s pyrazole and sulfonyl groups may favor different receptor selectivity or pharmacokinetics.
  • The target’s pyrazole could mimic triazole-mediated interactions ( ) but with altered geometry.

Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen-bonding patterns dictate molecular aggregation. The target compound’s pyrazole N-H and sulfonyl oxygen atoms may form robust hydrogen bonds, akin to the triazole in 2e ( ). Such interactions could influence solubility or crystallinity, critical for formulation.

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S

This structure features an isopropylsulfonyl group, a phenyl ring, and a pyrazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. The presence of the pyrazole ring enhances its interaction with cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Anti-inflammatory Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown strong inhibition of COX enzymes, leading to reduced inflammation in animal models .

Anticonvulsant Properties

In studies involving analogs of this compound, anticonvulsant activity has been observed. These studies demonstrate that modifications to the molecular structure can enhance efficacy against seizure activity in animal models . This suggests a potential therapeutic application for epilepsy treatment.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds through in vivo experiments using carrageenan-induced paw edema in rats. The results indicated that compounds with similar functional groups effectively reduced swelling and pain associated with inflammation .

Case Study 2: Anticonvulsant Efficacy

Another research effort focused on the synthesis and evaluation of N-phenyl derivatives that included the pyrazole structure. These compounds were tested in various animal models for their ability to prevent seizures. The findings revealed that certain modifications improved their anticonvulsant activity significantly compared to standard treatments .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Anti-inflammatoryThis compoundStrong inhibition of COX
AnticonvulsantAnalog derivativesEffective seizure prevention

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